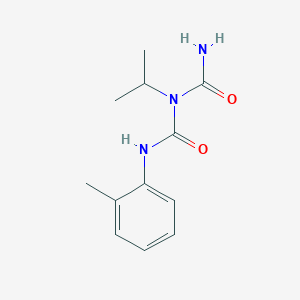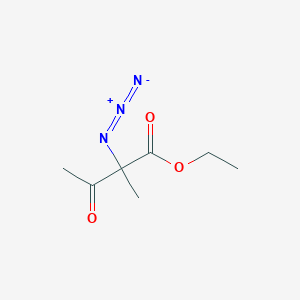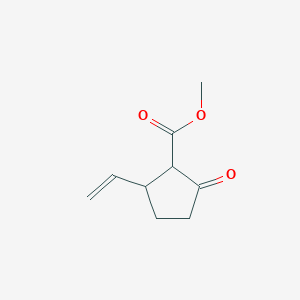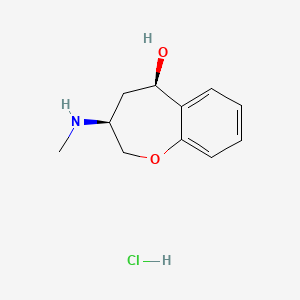
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride is a chemical compound with a unique structure that includes a benzoxepin ring system
Métodos De Preparación
The synthesis of cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride involves several steps. One common method includes the preparation of a diastereoisomer salt, followed by refining the salt to obtain a pure diastereoisomer. Concentrated hydrochloric acid is then added to the pure diastereoisomer salt to obtain the optically pure this compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride can be compared with other similar compounds, such as:
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a benzoxepin ring.
cis-2-Methylamino-cyclohexanol hydrochloride: This compound also has a similar structure but with a cyclohexanol ring.
The uniqueness of this compound lies in its benzoxepin ring system, which may confer different chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
77956-93-5 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8;/h2-5,8,10,12-13H,6-7H2,1H3;1H/t8-,10+;/m0./s1 |
Clave InChI |
WCDHGUIVSKAJDW-KXNXZCPBSA-N |
SMILES isomérico |
CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O.Cl |
SMILES canónico |
CNC1CC(C2=CC=CC=C2OC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)
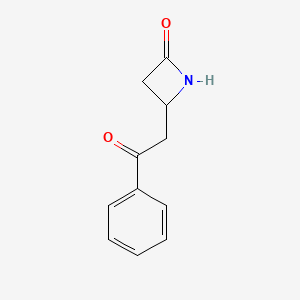

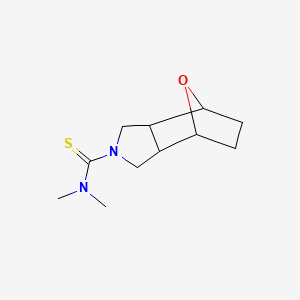
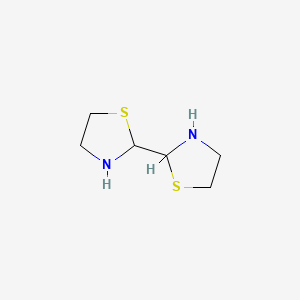
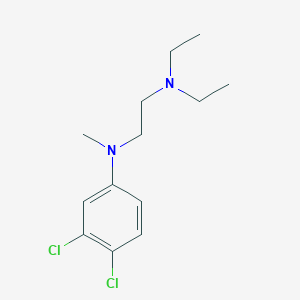

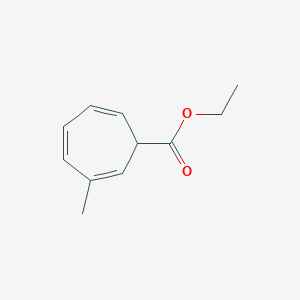
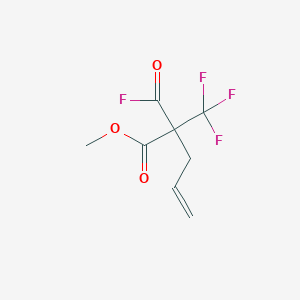
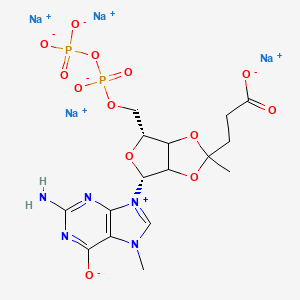
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
